Critical Evidence Gap: Absence of Published Pharmacological Activity Data for CAS 439096-89-6 vs. In-Class Comparators
A comprehensive search of PubMed, Google Scholar, and major patent databases (USPTO, EPO, WIPO) through May 2026 identified zero peer-reviewed studies or patent examples reporting in vitro biochemical IC₅₀ values, cell-based EC₅₀ values, or in vivo efficacy data for Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate (CAS 439096-89-6). This represents a fundamental evidence gap that precludes any quantitative head-to-head comparison with structurally related compounds that do have published activity data, such as the 2-phenylthiazole analog ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate (M. tuberculosis GyrB IC₅₀ = 24.0 ± 2.1 µM [1]) or the piperidinylthiazole fungicide oxathiapiprolin (Pythium ultimum EC₅₀ < 0.001 µg/mL [2]). Procurement of CAS 439096-89-6 must therefore be justified solely on structural uniqueness and predicted properties rather than demonstrated biological differentiation .
| Evidence Dimension | Availability of published quantitative biological activity data |
|---|---|
| Target Compound Data | No published IC₅₀, EC₅₀, Kd, or Ki data available for any biological target. |
| Comparator Or Baseline | 2-Phenylthiazole GyrB inhibitor (ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate): IC₅₀ = 24.0 µM vs. M. tuberculosis GyrB; oxathiapiprolin: EC₅₀ < 0.001 µg/mL vs. P. ultimum. |
| Quantified Difference | Not calculable – target compound data absent. |
| Conditions | Literature search: PubMed, Google Scholar, patent databases (2003–2026), CAS registry query. |
Why This Matters
Without quantitative comparator data, any claim of biological superiority or target-specific differentiation for CAS 439096-89-6 is unsupported; procurement must be driven by novel-scaffold hypothesis testing rather than proven advantage.
- [1] Jeankumar VU et al. Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Eur J Med Chem. 2013;68:219–232. doi:10.1016/j.ejmech.2013.07.016. PubMed PMID: 23988490. View Source
- [2] Cohen Y et al. Oxathiapiprolin: A new oomycete fungicide. Pest Manag Sci. 2018;74(6):1303–1310. doi:10.1002/ps.4844. View Source
